
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
科学的研究の応用
4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Materials Science: The compound is investigated for its role in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and drug design, where the compound can modulate the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
Similar compounds to 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane include other boron-containing heterocycles, such as:
Boronic Acids: Compounds with the general formula R-B(OH)2.
Boronate Esters: Compounds with the general formula R-B(OR’)2.
Boranes: Compounds containing boron-hydrogen bonds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the phenylprop-1-en-1-yl group and the dioxaborolane ring makes it a versatile compound for various applications in organic synthesis and materials science.
特性
分子式 |
C15H21BO2 |
|---|---|
分子量 |
244.14 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-phenylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |
InChIキー |
UWZANNWZLJPRSC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
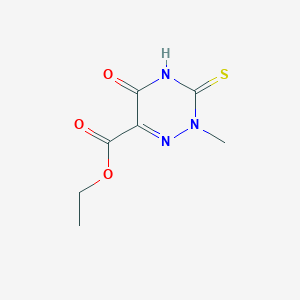
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
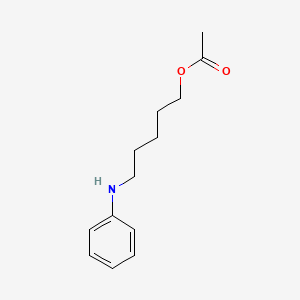
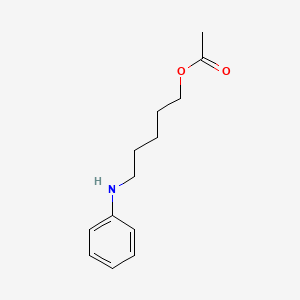
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
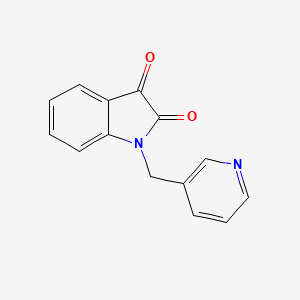

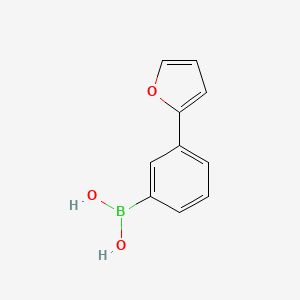
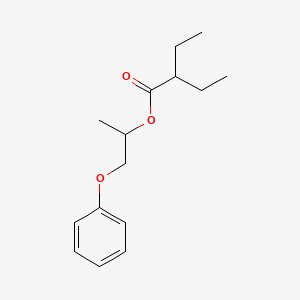
![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

